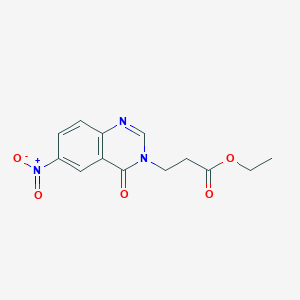
2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields, including medicinal chemistry, material science, and biological research. This compound is a derivative of pyrazol and quinoline, which are both well-known classes of compounds with diverse biological and chemical properties.
Aplicaciones Científicas De Investigación
2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylquinoline has been extensively studied for its potential applications in medicinal chemistry, material science, and biological research. In medicinal chemistry, this compound has been reported to exhibit potent anticancer, antimicrobial, and anti-inflammatory activities. It has also been found to be a potent inhibitor of several enzymes, including tyrosine kinase and phosphodiesterase. In material science, 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylquinoline has been investigated for its potential use as a fluorescent dye and as a building block for the synthesis of organic semiconductors. In biological research, this compound has been used as a tool for studying the mechanism of action of various enzymes and receptors.
Mecanismo De Acción
The mechanism of action of 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylquinoline is not fully understood, but several studies have suggested that it acts by inhibiting various enzymes and receptors. For example, it has been found to inhibit tyrosine kinase, which is a key enzyme involved in cell signaling pathways. It has also been reported to inhibit phosphodiesterase, which is an enzyme that regulates the levels of cyclic nucleotides in cells. In addition, this compound has been found to interact with several receptors, including GABA receptors and dopamine receptors.
Efectos Bioquímicos Y Fisiológicos
2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylquinoline has been reported to exhibit several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation. In vivo studies have demonstrated that it can reduce tumor growth in animal models and improve cognitive function in mice. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylquinoline in lab experiments is its potent activity against various enzymes and receptors. This makes it a valuable tool for studying the mechanism of action of these targets. In addition, this compound is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using this compound is its potential toxicity, which requires careful handling and testing.
Direcciones Futuras
There are several future directions for research on 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylquinoline. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, bacterial infections, and neurological disorders. Another direction is to explore its potential as a fluorescent dye and as a building block for the synthesis of organic semiconductors. Additionally, more research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound.
Métodos De Síntesis
The synthesis of 2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylquinoline involves the reaction of 4-methylquinoline-2-carbaldehyde with 3,5-diphenylpyrazole in the presence of a base catalyst. The reaction is carried out under reflux conditions, and the product is obtained after purification through column chromatography. This synthesis method has been reported in several research articles, and it has been found to be efficient and reproducible.
Propiedades
Nombre del producto |
2-(3,5-diphenyl-1H-pyrazol-1-yl)-4-methylquinoline |
|---|---|
Fórmula molecular |
C25H19N3 |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
2-(3,5-diphenylpyrazol-1-yl)-4-methylquinoline |
InChI |
InChI=1S/C25H19N3/c1-18-16-25(26-22-15-9-8-14-21(18)22)28-24(20-12-6-3-7-13-20)17-23(27-28)19-10-4-2-5-11-19/h2-17H,1H3 |
Clave InChI |
ZIQRWOPPZOQFKF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=CC=CC=C12)N3C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
CC1=CC(=NC2=CC=CC=C12)N3C(=CC(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




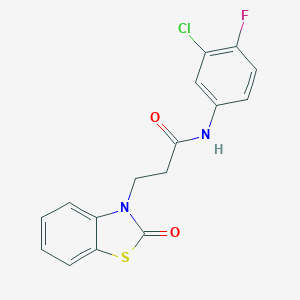
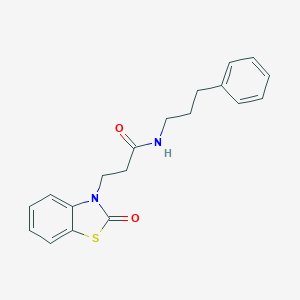



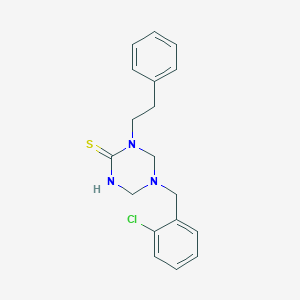
![Methyl 4-[(3-amino-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanyl]-2-butenoate](/img/structure/B228028.png)
![5-(4-ethoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228041.png)

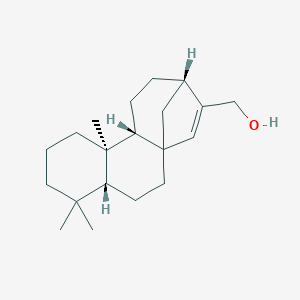
![5-(2-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B228052.png)

